2,3-diphenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole
Description
2,3-Diphenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. This compound is characterized by its fused ring system, which includes both imidazole and thiazole rings. It has garnered significant interest due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Properties
IUPAC Name |
2,3-diphenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2S/c1-3-7-13(8-4-1)15-16(14-9-5-2-6-10-14)20-17-18-11-12-19(15)17/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUGRPRBBLPQIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(SC2=N1)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-diphenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles. This reaction is carried out under mild conditions, usually by heating the reagent mixture in benzene for 2-4 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Diphenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of reactive sites on the imidazole and thiazole rings.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and nucleophiles such as amines and thiols. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which may exhibit enhanced or modified biological activities.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,3-diphenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole involves its interaction with various molecular targets and pathways. The compound’s spatial structure allows it to bind to specific enzymes and receptors, thereby modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Levamisole: Another imidazo[2,1-b][1,3]thiazole derivative known for its anthelmintic properties.
2,5-Diarylfurans: Formed as by-products in the synthesis of 2,3-diphenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole under certain conditions.
Uniqueness
This compound is unique due to its partially hydrogenated structure, which provides additional opportunities for functionalization and use as a catalyst in asymmetric synthesis. Its diverse biological activities, including anticancer and antimicrobial properties, further distinguish it from other similar compounds .
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